molecular formula C14H11Cl2N3 B5822616 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5822616
M. Wt: 292.2 g/mol
InChI Key: ADHPWIKJRJCRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. This compound belongs to the pyrazolopyrimidine family and has been found to exhibit significant biological activities.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has not been fully elucidated. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or by interacting with specific receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

The compound 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is readily synthesized and has been found to exhibit significant biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of the compound's potential as an anticancer agent.
3. Exploration of the compound's potential as an anti-inflammatory agent.
4. Investigation of the compound's potential as an antimicrobial agent.
5. Development of more efficient and cost-effective synthesis methods for the compound.
6. Investigation of the compound's potential as an antioxidant agent.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields. It exhibits significant biological activities and has several advantages for lab experiments. Further research is needed to fully elucidate its mechanism of action and explore its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent.

Synthesis Methods

The synthesis of 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been reported in the literature. One of the methods involves the reaction of 4-chloroaniline with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine-4-carboxylic acid followed by cyclization with phosphoryl chloride and chlorination with thionyl chloride. The product obtained is then reacted with hydrazine hydrate and methyl iodide to yield the desired compound.

Scientific Research Applications

The compound 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3/c1-8-14(16)9(2)19-13(17-8)7-12(18-19)10-3-5-11(15)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHPWIKJRJCRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.